

# Hexadecyl Acrylate: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Hexadecyl acrylate

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This in-depth technical guide provides a comprehensive overview of **hexadecyl acrylate**, a long-chain alkyl acrylate monomer with significant applications in polymer science, materials research, and drug delivery. This document details its nomenclature, physicochemical properties, synthesis and polymerization protocols, and its role in the development of advanced materials.

## Nomenclature and Identification

**Hexadecyl acrylate** is known by a variety of synonyms and alternative names in scientific literature and commercial contexts. A clear understanding of its nomenclature is crucial for accurate identification and information retrieval.

Table 1: Synonyms and Alternative Names for **Hexadecyl Acrylate**

Name Type	Name
Common Name	Hexadecyl acrylate[1]
IUPAC Name	hexadecyl prop-2-enoate[1]
Synonyms	Acrylic acid hexadecyl ester[2], Cetyl acrylate[1], Palmityl acrylate[1], n-Hexadecyl acrylate, 1-Hexadecanol, acrylate[3], 2-Propenoic acid, hexadecyl ester[1]
Trade Names / Identifiers	Blemmer CA[3], Photomer 4816[3], NSC 72788[1], AI3-15694[1]
CAS Number	13402-02-3
EINECS Number	236-492-0[4]

## Physicochemical Properties

The physical and chemical properties of **hexadecyl acrylate** are fundamental to its application in polymer synthesis, influencing the characteristics of the resulting polymers.

Table 2: Physicochemical Properties of **Hexadecyl Acrylate**

Property	Value	Reference
Molecular Formula	C19H36O2	
Molecular Weight	296.49 g/mol	
Appearance	White or Colorless to Light yellow powder to lump to clear liquid	[1][2]
Melting Point	24 °C	[1]
Boiling Point	170 °C at 15 mmHg	[1]
Density	0.87 g/cm <sup>3</sup>	[1]
Flash Point	178 °C	[2]
Refractive Index	1.4480-1.4520	[2]
Water Solubility	1.194 µg/L at 25 °C	[2]
Vapor Pressure	0.006 Pa at 25 °C	[2]
LogP	8.09 at 25 °C	[5]

## Experimental Protocols

Detailed methodologies for the synthesis and polymerization of **hexadecyl acrylate** are provided below. These protocols are based on established laboratory procedures.

### Synthesis of Hexadecyl Acrylate via Direct Esterification

This protocol describes the synthesis of **hexadecyl acrylate** through the direct esterification of acrylic acid with hexadecanol.[3]

Materials:

- Hexadecanol (Cetyl alcohol)
- Acrylic acid

- p-Toluenesulfonic acid (PTSA) (catalyst)
- Hydroquinone (polymerization inhibitor)
- Xylene (solvent)
- 5% Sodium hydroxide (NaOH) solution
- Deionized water
- Anhydrous potassium carbonate ( $K_2CO_3$ ) (drying agent)

Equipment:

- 250 mL three-necked flask
- Thermometer
- Reflux condenser
- Stirrer
- Separatory funnel
- Distillation apparatus

Procedure:

- To the three-necked flask, add a specific amount of hexadecanol, xylene, p-toluenesulfonic acid, and hydroquinone.
- Heat the mixture to  $60^\circ\text{C}$  with stirring until all solids are completely dissolved.
- Add acrylic acid to the flask and raise the temperature to initiate the reflux.
- Continue the reaction, monitoring the water collected in the separatory funnel. The reaction is considered complete when the amount of water collected approaches the theoretical yield.
- After the reaction, cool the mixture to room temperature.

- Transfer the crude product to a distillation apparatus and remove the majority of unreacted acrylic acid and xylene via vacuum distillation.
- Transfer the concentrated crude ester to a separatory funnel and wash it with a 5% NaOH solution to neutralize the acidic catalyst and remove the inhibitor. Repeat the washing until the aqueous layer is colorless.
- Wash the organic layer with deionized water until it is neutral.
- Dry the product over anhydrous K<sub>2</sub>CO<sub>3</sub> for 12 hours.
- Filter to remove the drying agent and obtain the final product, a waxy solid **hexadecyl acrylate**.

## Microwave-Assisted Synthesis of Hexadecyl Acrylate

This method offers a more rapid synthesis of **hexadecyl acrylate** using microwave irradiation. [\[6\]](#)

Materials:

- Acrylic acid
- Hexadecanol
- p-Toluenesulfonic acid (catalyst)
- Hydroquinone (inhibitor)
- 0.1 M Sodium hydroxide (NaOH) solution
- Hot water

Equipment:

- 250 mL microwave reaction vessel with a stirrer, condenser, and oil-water separator

Procedure:

- In the microwave reaction vessel, combine acrylic acid, hexadecanol, p-toluenesulfonic acid, and hydroquinone. One study suggests an optimal molar ratio of acrylic acid to hexadecyl alcohol of 1.3:1.0 and a catalyst dosage of 0.7%.<sup>[6]</sup>
- Carry out the esterification reaction under microwave irradiation. Optimal conditions reported include a microwave power of 260 W for an irradiation time of 15 minutes.<sup>[6]</sup>
- After the reaction, wash the product with a hot 0.1 M NaOH solution to remove unreacted materials.
- Cool the mixture and filter to remove any impurities.
- Wash the product with hot water until it is neutral.
- Cool and filter the product again.
- Dry the purified waxy solid **hexadecyl acrylate** under vacuum at 40°C until a constant weight is achieved.

## Free-Radical Polymerization of Hexadecyl Acrylate

This protocol outlines the synthesis of poly(**hexadecyl acrylate**) via free-radical polymerization.

Materials:

- **Hexadecyl acrylate** (monomer)
- Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)
- Toluene or other suitable solvent

Equipment:

- Reaction flask with a condenser, nitrogen inlet, and magnetic stirrer
- Heating mantle or oil bath

Procedure:

- Dissolve the desired amount of **hexadecyl acrylate** monomer in toluene in the reaction flask.
- Add the initiator (e.g., AIBN, 1 mol% relative to the monomer).
- Purge the system with nitrogen for at least 30 minutes to remove oxygen, which can inhibit the polymerization.
- Heat the reaction mixture to a specific temperature (e.g., 70°C for AIBN) under a nitrogen atmosphere with constant stirring.
- Allow the polymerization to proceed for a predetermined time (e.g., 5 hours).
- To terminate the polymerization and precipitate the polymer, pour the reaction mixture into a non-solvent such as cold methanol while stirring.
- Collect the precipitated polymer by filtration and dry it under vacuum.

## Characterization of Poly(**hexadecyl acrylate**)

The synthesized poly(**hexadecyl acrylate**) can be characterized using various analytical techniques to determine its structure, molecular weight, and thermal properties.

Table 3: Techniques for the Characterization of Poly(**hexadecyl acrylate**)

Technique	Purpose
Fourier-Transform Infrared Spectroscopy (FT-IR)	To confirm the chemical structure of the polymer by identifying characteristic functional groups.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$ NMR, $^{13}\text{C}$ NMR)	To elucidate the detailed chemical structure and tacticity of the polymer.[7]
Gel Permeation Chromatography (GPC)	To determine the number-average molecular weight ( $M_n$ ), weight-average molecular weight ( $M_w$ ), and polydispersity index (PDI) of the polymer.[7]
Thermogravimetric Analysis (TGA)	To evaluate the thermal stability and decomposition profile of the polymer.[7]
Differential Scanning Calorimetry (DSC)	To determine thermal transitions such as the glass transition temperature ( $T_g$ ) and melting temperature ( $T_m$ ) of the polymer.[8]

## Visualizations

The following diagrams illustrate the synthesis and polymerization workflow of **hexadecyl acrylate** and its application in forming polymeric structures.

Caption: Workflow for the synthesis of **hexadecyl acrylate**.

Caption: Polymerization of **hexadecyl acrylate** and its applications.

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